3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)13-5-6-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMDZTCMDVNFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3,4-Difluorobenzoic Acid
3,4-Difluorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions:
$$
\text{C}7\text{H}5\text{F}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{F}2\text{OCl} + \text{SO}_2 + \text{HCl}
$$
Conditions : Reflux in toluene at 80°C for 4–6 hours, yielding >95% conversion.
Alternative Route via Trichloroacetylation
Patent CN103709071A details an industrial-scale method:
- Friedel-Crafts acylation : 1,2-Difluorobenzene reacts with trichloroacetyl chloride (Cl₃CCOCl) under AlCl₃ catalysis at 25–30°C.
- Ammonolysis : Intermediate trichloroacetophenone treated with NH₃ in chloroform yields 3,4-difluorobenzamide.
- Dehydration : Halogen-based reagents (e.g., PCl₅) convert benzamide to benzoyl chloride.
Preparation of 3-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Aniline
Imidazopyridazine Core Synthesis
The imidazo[1,2-b]pyridazine scaffold is constructed via:
- Condensation : 3-Aminopyridazine reacts with α-haloketones in ethanol under reflux.
- Methoxy group introduction : Nucleophilic aromatic substitution at the 6-position using NaOCH₃ in DMF.
Key intermediate : 6-Chloroimidazo[1,2-b]pyridazine serves as a versatile precursor for further functionalization.
Aminophenyl Substituent Installation
A Buchwald-Hartwig coupling attaches the aniline group:
$$
\text{C}6\text{H}5\text{N}3 + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Pd catalyst}} \text{C}{12}\text{H}{11}\text{N}_5
$$
Conditions : Pd(OAc)₂/Xantphos catalyst system, Cs₂CO₃ base, toluene at 110°C.
Final Amide Coupling Reaction
The convergent step involves reacting 3,4-difluorobenzoyl chloride with 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline:
$$
\text{C}7\text{H}3\text{F}2\text{OCl} + \text{C}{13}\text{H}{12}\text{N}4\text{O} \rightarrow \text{C}{21}\text{H}{16}\text{F}2\text{N}4\text{O}_3 + \text{HCl}
$$
Optimized Reaction Parameters
Procedure :
- Dissolve aniline intermediate (1.0 eq) in NMP.
- Add benzoyl chloride (1.1 eq) dropwise under N₂.
- Stir at 25°C until TLC confirms consumption.
- Quench with ice-water, extract with EtOAc, purify via silica chromatography.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥99% purity when using recrystallization from ethanol/water.
Challenges and Optimization Opportunities
- Regioselectivity in imidazopyridazine synthesis : Competing pathways may yield 3- or 5-substituted isomers. Microwave-assisted synthesis reduces side products.
- Benzoyl chloride stability : Hydrolysis risks necessitate anhydrous conditions and molecular sieves.
- Scale-up limitations : Pd-catalyzed couplings require expensive ligands; Ni-based catalysts offer cost alternatives.
Chemical Reactions Analysis
3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibit potent anticancer properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as effective inhibitors of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). The design of these compounds often focuses on overcoming resistance associated with mutations like T315I in the BCR-ABL gene .
Key Findings:
- The compound's structure suggests potential activity against various cancer cell lines.
- Its fluorinated structure may enhance lipophilicity and metabolic stability, contributing to improved bioavailability.
Inhibition of ENPP1
A related study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. The inhibition of ENPP1 promotes immune response activation in cancer therapy. While this study does not directly reference this compound, it highlights the therapeutic potential of imidazo derivatives in immuno-oncology .
Antimicrobial Properties
The compound's unique chemical structure may also confer antimicrobial activity. Similar compounds have shown effectiveness against various microbial pathogens. The presence of fluorine atoms is known to enhance antimicrobial potency due to increased membrane permeability and binding affinity to target sites within microbial cells.
Comparative Table of Similar Compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxyimidazo[1,2-b]pyridazine | Contains methoxy group; no fluorine | Active against Mycobacterium tuberculosis |
| 4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamide | Trifluoromethyl substitution; lacks imidazo core | Anticancer properties reported |
| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Methoxy substitution; simple aromatic structure | Moderate antimicrobial activity |
Synthetic Pathways and Chemical Reactivity
The synthesis of this compound can be achieved through several chemical reactions that modify its structure to enhance biological activity or pharmacokinetic properties. Key reactions include:
- Fluorination: Introduction of fluorine atoms to increase lipophilicity.
- N-Arylation: Coupling reactions that attach aryl groups to the benzamide core.
- Imidazopyridazine Derivative Formation: Synthesis pathways that incorporate the imidazo core into the compound.
These synthetic strategies are crucial for optimizing the compound's efficacy against targeted diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between the target compound and related molecules.
Table 1: Structural and Functional Comparison
Key Observations:
Fluorination Patterns: The target compound features 3,4-difluorination on the benzamide, whereas diflubenzuron and fluazuron use 2,6-difluoro or trifluoromethyl groups. Fluorine positioning significantly impacts lipophilicity and target binding . The ortho-fluoro substituent on the phenyl ring in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
Heterocyclic Core: The imidazo[1,2-b]pyridazine core in the target compound differs from the imidazo[1,2-a]pyrimidin-5-one in Compound 3f . This variance affects π-π stacking interactions with biological targets. The 6-methoxy group on the imidazo[1,2-b]pyridazine may improve solubility relative to non-polar substituents .
In contrast, diflubenzuron and fluazuron act as chitin synthesis inhibitors, highlighting how minor structural changes (e.g., urea vs. benzamide linkers) redirect biological function .
Synthetic Accessibility :
- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (common for imidazoheterocycles) , whereas diflubenzuron derivatives are synthesized via urea-forming reactions .
Biological Activity
Overview
3,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a difluoro group and an imidazo[1,2-b]pyridazine moiety, which may influence its interaction with biological targets.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 398.42 g/mol. The structural components include:
- Difluoro substitution at positions 3 and 4 of the benzamide.
- Methoxy group at position 6 of the imidazo[1,2-b]pyridazine ring.
- Phenyl group connected to the benzamide nitrogen.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different biological contexts.
Potential Targets
- Phosphodiesterase Inhibition : Similar compounds have been studied as selective inhibitors of phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular signaling pathways. PDE inhibitors are being explored for their potential in treating inflammatory diseases and other conditions .
- Antimycobacterial Activity : Research on related imidazo[1,2-b]pyridazine derivatives has shown promising results against Mycobacterium tuberculosis, suggesting that the compound may exhibit similar antimicrobial properties .
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds, providing insight into the potential efficacy of this compound.
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | PDE4 | 0.140 | Selective inhibitor with anti-inflammatory effects |
| Compound B | MAO-B | 0.013 | Potent inhibitor with potential neuroprotective effects |
| Compound C | Mtb | 0.5 | Effective against Mycobacterium tuberculosis |
Case Studies
- Anti-inflammatory Effects : In a study focusing on PDE inhibitors, compounds structurally similar to this compound demonstrated significant reductions in eosinophil activity in animal models of asthma . This suggests potential applications in respiratory diseases.
- Antimycobacterial Activity : Another investigation highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis, with several compounds showing low MIC values (minimum inhibitory concentration). This indicates a promising avenue for further research into the antimycobacterial properties of related structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- The synthesis typically involves multi-step protocols, starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization reactions. For example, coupling reactions using carbodiimide-based reagents (e.g., HBTU) and tertiary amines (e.g., i-Pr2NEt) in polar aprotic solvents like DMF are critical for amide bond formation between the benzamide and imidazopyridazine moieties .
- Optimization includes temperature control (e.g., 70°C for methoxy group introduction) and stoichiometric adjustments to minimize by-products. Purification via silica gel chromatography (e.g., 0–70% EtOAc in hexanes) ensures high yields (up to 87% in some steps) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons in imidazopyridazine at δ 7.1–8.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., m/z 409 [M + H]<sup>+</sup> for intermediates) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as seen in analogous difluorobenzamide derivatives .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Enzyme inhibition assays : Test PDE4 inhibition using fluorescence-based assays (IC50 values) due to structural similarity to known PDE4 inhibitors .
- Cell-based assays : Evaluate anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α suppression) or antiproliferative effects in cancer cell lines (e.g., IC50 via MTT assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological targets (e.g., PDE4 vs. kinase inhibition)?
- Methodology :
- Orthogonal assays : Combine enzymatic assays (e.g., PDE4 activity) with kinome-wide profiling (e.g., Eurofins KinaseScan) to identify off-target effects .
- Structural docking : Use computational tools (e.g., AutoDock Vina) to model interactions with PDE4 vs. kinase ATP-binding pockets. Compare binding energies to prioritize likely targets .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy or benzamide positions to enhance solubility and slow hepatic clearance .
- Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., imidazopyridazine C-H bonds) to assess stability via LC-MS/MS .
Q. How do structural modifications impact selectivity in PDE4 isoform binding?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing difluoro with chloro or methyl groups) and test against PDE4A/B/D isoforms.
- Crystallographic analysis : Resolve co-crystal structures with PDE4B to identify key interactions (e.g., hydrogen bonding with Gln<sup>443</sup> or hydrophobic packing with Phe<sup>446</sup>) .
Q. What in silico tools predict pharmacokinetic properties for this compound?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), aqueous solubility, and CYP450 inhibition. Adjust substituents (e.g., reducing logP via polar groups) to optimize bioavailability .
- MD simulations : Assess membrane permeability via 100-ns simulations in lipid bilayers (e.g., CHARMM-GUI) .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity (e.g., IC50 variability across cell lines) be addressed?
- Methodology :
- Standardized protocols : Replicate assays in ≥3 independent labs using identical cell lines (e.g., HepG2 vs. HEK293), culture conditions, and controls.
- Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) explaining cell-line-specific responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
